molecular formula C24H19NO4 B2720465 3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-32-5

3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2720465
CAS No.: 923132-32-5
M. Wt: 385.419
InChI Key: WPOJEMRVEFRROV-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound featuring a benzamide moiety linked to a chromen-4-one (coumarin derivative) scaffold. The benzamide group is substituted with a methoxy group at the 3-position, while the chromenone ring is substituted with a 4-methylphenyl group at position 2.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-6-8-16(9-7-15)23-14-21(26)20-13-18(10-11-22(20)29-23)25-24(27)17-4-3-5-19(12-17)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOJEMRVEFRROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the chromen-4-one derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Chloro-N-[2-(2-Methylphenyl)-4-Oxo-4H-Chromen-6-yl]Benzamide (CAS: 923211-76-1)

  • Molecular Formula: C23H16ClNO3
  • Molecular Weight : 389.8 g/mol
  • Key Differences :
    • Substitution on benzamide: Chloro (-Cl) at the 4-position instead of methoxy (-OCH3) at the 3-position.
    • Position of methyl group on phenyl ring: 2-methylphenyl vs. 4-methylphenyl in the target compound.
  • Implications : The chloro substituent may enhance electrophilicity and influence binding interactions in biological targets compared to the electron-donating methoxy group. The altered methyl position could affect steric hindrance and molecular packing in crystallographic studies .

4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]Benzamide (CAS: 380593-61-3)

  • Molecular Formula : C21H14N2O3S
  • Molecular Weight : 374.41 g/mol
  • Key Differences: Chromenone linked via a thiazole ring instead of a direct bond. Substitution on benzamide: 4-methyl vs. 3-methoxy.
  • The methyl group’s lower polarity compared to methoxy may reduce solubility but improve lipophilicity .

Analogues with Methoxy Substitution Variations

3,4,5-Trimethoxy-N-[2-(4-Methylphenyl)-4-Oxo-4H-Chromen-6-yl]Benzamide (F264-0317 Screening Compound)

  • Molecular Formula: C26H23NO6
  • Molecular Weight : 445.47 g/mol
  • Key Differences :
    • Three methoxy groups at positions 3, 4, and 5 on the benzamide ring vs. a single methoxy at position 3.
  • However, the higher molecular weight and steric bulk may reduce membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 385.42 ~3.2 1 5
4-Chloro Derivative 389.80 ~3.8 1 4
Thiazole-Linked Derivative 374.41 ~2.9 1 5
3,4,5-Trimethoxy Derivative 445.47 ~2.5 1 7

*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).

  • Key Observations: The chloro derivative’s higher LogP suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The trimethoxy derivative’s lower LogP (despite higher molecular weight) reflects the polar contributions of multiple methoxy groups. All compounds retain one hydrogen bond donor (amide NH), critical for target engagement.

Biological Activity

3-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides, characterized by its unique chromenone structure. The compound's molecular formula is C24H19NO4C_{24}H_{19}NO_{4} with a molecular weight of 385.4 g/mol. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Chromenone Core : Provides a scaffold for various biological interactions.
  • Benzamide Moiety : Imparts specific pharmacological properties.
PropertyValue
Molecular FormulaC24H19NO4C_{24}H_{19}NO_{4}
Molecular Weight385.4 g/mol
CAS Number923132-32-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cancer cell proliferation.
  • Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression Alteration : The compound may influence the expression of genes related to cell growth and apoptosis.

Biological Activity Studies

Recent studies have focused on the in vitro cytotoxicity and antioxidant properties of compounds structurally related to this compound.

Cytotoxicity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 values indicating effective inhibition.
  • A549 (Lung Cancer) : Comparable efficacy to established chemotherapeutic agents.
Cell LineIC50 Value (µg/mL)Reference
MCF-76.40 ± 0.26
A54922.09

Antioxidant Activity

The antioxidant potential was assessed using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated that the compound exhibits significant antioxidant activity, which may contribute to its overall therapeutic efficacy.

Case Studies

  • Study on Chromone Derivatives :
    A series of chromone derivatives were synthesized and tested for their biological activities. The results showed that introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 and A549 cell lines, suggesting that structural modifications can significantly impact biological outcomes .
  • Molecular Docking Studies :
    Computational modeling and docking studies revealed strong binding affinities between the synthesized compounds and key pharmacological targets, supporting the observed in vitro activities . This highlights the importance of rational drug design in developing effective anticancer agents.

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